2-(4,4,5,5-四甲基-1,3,2-二氧代硼杂环戊烯-2-基)-1-环庚烯-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

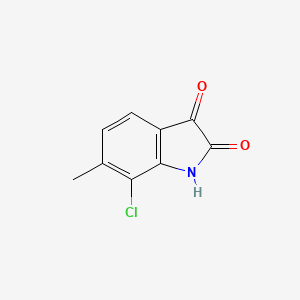

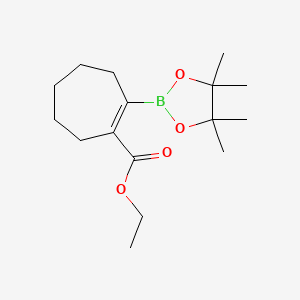

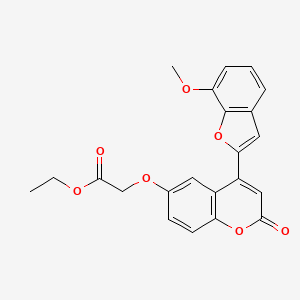

The compound contains a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis .

Molecular Structure Analysis

The molecular structure of the compound would include a seven-membered cycloheptene ring, a carboxylic acid ethyl ester group, and a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 65-67 °C and a density of 0.887 g/mL at 25 °C .科学研究应用

不对称醛醇反应

与所提到的类似的化合物用于不对称醛醇反应中以合成光学活性化合物。例如,使用源自硼烷的手性前体促进与醛类的缩合,生成光学活性羟基-烷酮。这对于生产具有特定光学活性的化合物至关重要,其应用范围从药物合成到材料科学 (Boldrini 等人,1987)。

酯化技术

在合成有机化学领域,已经开发了使用氯硅烷酯化羧酸的方法。该技术允许在温和条件下制备各种羧酸酯,表明具有相似官能团的化合物可以被有效合成并用于进一步的化学转化 (Nakao 等人,1981)。

水解和脱羧反应

对环丁烷羧酸酯的水解和随后的脱羧的研究揭示了生成环丁烷腈和其他相关化合物的途径。这些研究突出了环丁烷衍生物的化学反应性和转化可能性,表明具有环庚烯和硼烷部分的化合物具有广泛的合成应用 (Ooms 等人,1977)。

导电薄膜的电聚合

源自噻吩基团的酯的合成和电聚合展示了制造高度交联、不溶性聚合物的潜力。此类聚合物在制造坚硬的导电薄膜中具有应用,该薄膜可用于各种电子和材料科学应用 (Dass 等人,2006)。

功能化环烯烃的合成

另一个应用包括功能化环烯烃骨架的合成,例如环己烯衍生物的非对映选择性合成。这些骨架充当进一步化学合成的关键中间体,尤其是在制药行业,它们可以转化为活性药物成分 (Cong & Yao,2006)。

作用机制

Target of Action

The primary target of the compound “Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptene-1-carboxylate” is currently unknown. This compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is commonly used in organic synthesis, particularly in borylation and hydroboration reactions . .

Mode of Action

As a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, it may participate in similar chemical reactions, such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a boron-containing compound, it may have unique pharmacokinetic properties. Boron compounds are generally well-absorbed orally and distributed throughout the body, including the brain. They are primarily excreted in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the stability of boron-containing compounds. Additionally, the presence of certain metal ions can influence the reactivity of this compound in borylation and hydroboration reactions .

属性

IUPAC Name |

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO4/c1-6-19-14(18)12-10-8-7-9-11-13(12)17-20-15(2,3)16(4,5)21-17/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCUYIVOCMHSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCCC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2954767.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)